An In-depth Technical Guide to 3',4'-Dichloroacetophenone: Properties, Synthesis, and Biological Activity
An In-depth Technical Guide to 3',4'-Dichloroacetophenone: Properties, Synthesis, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 3',4'-Dichloroacetophenone, a halogenated aromatic ketone of significant interest in chemical synthesis and as a potential bioactive molecule. This document details its chemical and physical properties, provides an experimental protocol for its synthesis and purification, outlines methods for its characterization, and discusses its known biological activities.
Core Properties of 3',4'-Dichloroacetophenone
3',4'-Dichloroacetophenone, with the CAS number 2642-63-9 , is a solid compound at room temperature. Its key chemical and physical properties are summarized in the table below for easy reference.
| Property | Value | Reference(s) |
| CAS Number | 2642-63-9 | [1] |
| Molecular Formula | C₈H₆Cl₂O | [1] |
| Molecular Weight | 189.04 g/mol | [1] |
| Appearance | White to light yellow crystalline powder | |
| Melting Point | 72-76 °C | |
| Boiling Point | 134-135 °C at 12 mmHg | [2] |
| Solubility | Soluble in methanol (B129727) | |
| InChI Key | WBPAOUHWPONFEQ-UHFFFAOYSA-N | [2] |
| SMILES | CC(=O)C1=CC=C(Cl)C(Cl)=C1 | [2] |
Synthesis and Purification: Experimental Protocols
The primary method for the synthesis of 3',4'-Dichloroacetophenone is the Friedel-Crafts acylation of 1,2-dichlorobenzene (B45396). The following protocol is a synthesized procedure based on established chemical principles and information from various sources.
Synthesis of 3',4'-Dichloroacetophenone via Friedel-Crafts Acylation
Materials:
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1,2-Dichlorobenzene
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Acetyl chloride (or acetic anhydride)
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Anhydrous aluminum chloride (AlCl₃)
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Dichloromethane (B109758) (DCM), anhydrous
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Hydrochloric acid (HCl), concentrated
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Sodium bicarbonate (NaHCO₃), saturated solution
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Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
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Ice
Equipment:
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Round-bottom flask
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Addition funnel
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Reflux condenser
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Magnetic stirrer and stir bar
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Ice bath
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Separatory funnel
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Rotary evaporator
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Standard glassware for extraction and filtration
Procedure:
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Reaction Setup: In a fume hood, equip a dry round-bottom flask with a magnetic stir bar, an addition funnel, and a reflux condenser. The system should be protected from atmospheric moisture using a drying tube.
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Reagent Charging: Suspend anhydrous aluminum chloride in anhydrous dichloromethane in the reaction flask and cool the mixture in an ice bath.
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Addition of Acetyl Chloride: Slowly add acetyl chloride to the cooled suspension of aluminum chloride with vigorous stirring.
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Addition of 1,2-Dichlorobenzene: After the addition of acetyl chloride, slowly add 1,2-dichlorobenzene to the reaction mixture, maintaining the temperature below 10 °C.
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Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for several hours, or until the reaction is complete (monitored by TLC).
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Work-up: Carefully quench the reaction by slowly pouring the mixture into a beaker containing crushed ice and concentrated hydrochloric acid.
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Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer with dichloromethane.
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Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
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Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent using a rotary evaporator.
Purification by Recrystallization
The crude 3',4'-Dichloroacetophenone can be purified by recrystallization from a suitable solvent, such as methanol or ethanol.
Procedure:
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Dissolve the crude product in a minimum amount of hot solvent.
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If necessary, hot filter the solution to remove any insoluble impurities.
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Allow the solution to cool slowly to room temperature to form crystals.
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Further cool the mixture in an ice bath to maximize crystal formation.
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Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.
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Dry the purified crystals in a vacuum oven.
Characterization
The identity and purity of the synthesized 3',4'-Dichloroacetophenone can be confirmed using various analytical techniques:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy can be used to confirm the chemical structure of the compound.
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Infrared (IR) Spectroscopy: IR spectroscopy will show characteristic absorption bands for the carbonyl group (C=O) and the aromatic ring.
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Mass Spectrometry (MS): Mass spectrometry can be used to determine the molecular weight and fragmentation pattern of the compound.
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Melting Point Analysis: The melting point of the purified product should be sharp and within the literature range.
Biological Activity and Signaling Pathways
3',4'-Dichloroacetophenone has been investigated for its biological activities, primarily as an antimicrobial agent.
Antimicrobial Activity
3',4'-Dichloroacetophenone has demonstrated inhibitory effects against various microorganisms, including bacteria and protozoa.[3] The proposed mechanisms of its antimicrobial action are twofold:
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Inhibition of DNA Synthesis: It is suggested that 3',4'-Dichloroacetophenone binds to imine nitrogen in essential enzymes, such as those dependent on NAD, which are crucial for bacterial DNA synthesis. This inhibition disrupts the replication process, leading to bacterial growth arrest.[3]
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Disruption of Cell Division: The compound is also thought to interact with phosphane groups on the cell wall of some bacteria, such as P. aeruginosa, which interferes with bacterial cell division.[3]
Eukaryotic Signaling Pathways
Currently, there is limited information available in the public scientific literature detailing the specific interactions of 3',4'-Dichloroacetophenone with eukaryotic cellular signaling pathways. While some acetophenone (B1666503) derivatives have been noted for their anti-inflammatory properties, the specific pathways modulated by the 3',4'-dichloro- substituted variant have not been elucidated. Further research is required to understand its potential effects on key signaling cascades such as NF-κB, MAPK, and apoptosis-related pathways in mammalian cells.
Safety Information
3',4'-Dichloroacetophenone is harmful if swallowed and causes skin and eye irritation. It is essential to handle this compound with appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, in a well-ventilated area or fume hood. For detailed safety information, please refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
3',4'-Dichloroacetophenone is a readily synthesized compound with established chemical and physical properties. Its primary utility lies in its role as a synthetic intermediate. While its antimicrobial properties have been described with a proposed mechanism of action, its effects on eukaryotic cellular signaling remain an area for future investigation. This technical guide provides a solid foundation for researchers and drug development professionals working with this compound.
